molecular formula C17H18N2O B11998259 N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide

Cat. No.: B11998259
M. Wt: 266.34 g/mol
InChI Key: QLFZUBRIBYCDAI-LDADJPATSA-N
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Description

N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatile biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzohydrazide moiety linked to an isopropylphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It may inhibit specific enzymes or interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,19,20)/b18-12+

InChI Key

QLFZUBRIBYCDAI-LDADJPATSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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